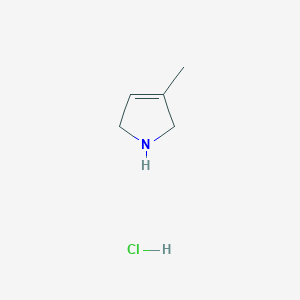

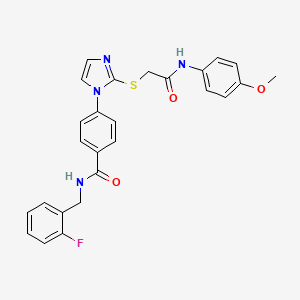

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves lithiation reactions . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . The reactions were carried out at -78°C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Applications De Recherche Scientifique

Synthesis Techniques and Molecular Interactions

Synthesis and Photochemistry : The synthesis of benzofuro-and benzothieno-phenanthridones through a twofold photochemical dehydrocyclization reaction showcases the chemical versatility of related carboxamides. These compounds were synthesized and subjected to UV oxidative irradiation, leading to the isolation of specific phenanthridinones, demonstrating the compound's utility in complex organic synthesis processes (Karminski-Zamola & Bajić, 1989).

Dearomatising Rearrangements : Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation upon treatment with lithiated agents, leading to the formation of novel cyclic compounds. This demonstrates the compound's role in facilitating significant structural transformations in organic chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Fluorescence Quenching Studies : Investigations into the fluorescence quenching of carboxamides by various agents in different solvents have provided insights into the mechanisms of molecular interactions. These studies highlight the compound's utility in understanding quenching mechanisms and the influence of solvent environments on such processes (Patil et al., 2013).

Polymerization and Material Science Applications

- Electrochemically Polymerized Derivatives : Research on the polymerization of terthiophene derivatives with aromatic substituents indicates the influence of these substituents on the polymerizability and properties of the resulting polymers. Such studies are crucial for developing new materials with tailored electrical properties (Visy, Lukkari, & Kankare, 1994).

Bioactivity and Medicinal Chemistry

- Anti-Inflammatory and Antioxidant Activity : The synthesis and screening of acid chloride derivatives of similar compounds for in vitro anti-inflammatory and antioxidant activities have shown promise compared to standard drugs like ibuprofen and ascorbic acid. This highlights the potential medicinal applications of these compounds in treating inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).

Orientations Futures

Thiophene and its derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce various molecular and cellular changes .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-15(19-2,12-4-3-5-13(16)8-12)10-17-14(18)11-6-7-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKMSBGKSGBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2933044.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2933045.png)

![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2933046.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2933047.png)

![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2933050.png)

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)